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molecular formula C10H5F3O3 B8625026 5-(trifluoromethyl)benzofuran-2-carboxylic Acid

5-(trifluoromethyl)benzofuran-2-carboxylic Acid

Cat. No. B8625026
M. Wt: 230.14 g/mol
InChI Key: MVNJVJRMGOAALM-UHFFFAOYSA-N
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Patent
US07101898B2

Procedure details

93 mg of 5-(trifluoromethoxy)benzofuran-2-carboxylic acid were prepared as described for 5-(trifluoromethyl)benzofuran-2-carboxylic acid, using 4-(trifluoromethoxy)phenol instead of 4-(trifluoromethyl)phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1.[F:17][C:18]([F:28])([F:27])[O:19]C1C=CC(O)=CC=1>>[F:17][C:18]([F:28])([F:27])[O:19][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C=C(O2)C(=O)O)C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=CC2=C(C=C(O2)C(=O)O)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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